molecular formula C12H22O B188686 2-Dodecyn-1-ol CAS No. 69064-46-6

2-Dodecyn-1-ol

Cat. No. B188686
CAS RN: 69064-46-6
M. Wt: 182.3 g/mol
InChI Key: SOUKGGXCKPWFMZ-UHFFFAOYSA-N
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Description

2-Dodecyn-1-ol is a chemical compound with the molecular formula C12H22O . It is also used as a useful reagent in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2-Dodecyn-1-ol consists of 12 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The average mass is 182.303 Da and the monoisotopic mass is 182.167068 Da .


Physical And Chemical Properties Analysis

2-Dodecyn-1-ol has a density of 0.9±0.1 g/cm³, a boiling point of 189.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It has a flash point of 66.0±11.4 °C and an index of refraction of 1.463 . The molar refractivity is 57.2±0.3 cm³ .

Scientific Research Applications

  • Polymer Science and Materials Chemistry : 2-Dodecyn-1-ol is used in the copolymerization process to induce chiral helical effects on the main chain of aliphatic polyacetylenes. This results in significant circular dichroism, indicating an excess of one-handed helical conformation in the copolymers (Mitsuyama & Kondo, 2001).

  • Chemical Synthesis and Pheromone Research : 2-Dodecyn-1-ol plays a role in the synthesis of various pheromones, including trail-following semiochemicals for termite species. Its stereoselective synthesis and applications in studying insect behavior highlight its significance in entomology (Argenti et al., 1994).

  • Organic Chemistry and Drug Synthesis : It is involved in the synthesis of complex organic molecules and has applications in drug synthesis, as demonstrated by its role in the efficient derivation of compounds like (R)-Patulolide A (Sharma et al., 1996).

  • Surface Science and Material Engineering : The application of 2-Dodecyn-1-ol extends to surface science, where it is used to modify silicon surfaces. This modification plays a crucial role in controlling the performance of metal-silicon Schottky junctions, demonstrating its importance in semiconductor technology (Rabinal, 2016).

  • Biomedical Applications : In the biomedical field, 2-Dodecyn-1-ol is used in the design of cationic lipids for gene transfection. Its role in modifying biophysical properties and transfection efficiency is of particular interest in gene therapy research (Gopal et al., 2011).

properties

IUPAC Name

dodec-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUKGGXCKPWFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364833
Record name 2-dodecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodec-2-yn-1-ol

CAS RN

69064-46-6
Record name 2-dodecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dodec-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Tetradecyn-1-ol was prepared as described above for 2-dodecyn-1-ol except that 5.0 g (27 mmole) of 1-tridecyne in 200 ml of ether, 11.6 ml (29 mmole) of n-BuLi, and 874 mg (29 mmole) of paraformaldehyde was used. The reaction afforded a white solid after workup which was crystallized from petroleum ether to yield 4.78 g of white crystals, mp 44°-6° C. 1H NMR δ4.25 (m, 2), 2.20 (m, 2), 1.6-1.2 (m, 20), 0.88 (t, 3, J=7 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Quantity
874 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
SG Gang, GY Seol, JG Jeon, HG Go… - Journal of the Korean …, 1990 - koreascience.kr
… Lithium dianion of propargyl alcohol was alkylated with 1–bromononane to give 2-dodecyn-1-ol, which was converted to 11-dodecyn1-ol by acetylene-zipper reaction. Dianion of 11-…
Number of citations: 1 koreascience.kr
A Khrimian, DR Lance, VC Mastro… - Journal of agricultural …, 2010 - ACS Publications
The winter moth, Operophtera brumata (Lepidoptera: Geometridae), is an early-season defoliator that attacks a wide variety of hardwoods and, in some cases, conifers. The insect is …
Number of citations: 7 pubs.acs.org
A Fischer, P Schieberle - European Food Research and Technology, 2009 - Springer
… with diethyl ether (3áÎá50ámL), the combined organic phases were dried over anhydrous sodium sulphate, and finally the solvent was removed by evaporation, yielding 2-dodecyn-1-ol. …
Number of citations: 22 link.springer.com
A Khrimian, JE Oliver, RC Hahn, NH Dees… - Journal of agricultural …, 2004 - ACS Publications
… 2-Dodecyn-1-ol was synthesized from 1-undecyne and paraformaldehyde ( 11). (Z)-2-Dodecen-1-ol (2) was prepared by reduction of 2-dodecyn-1-ol with activated zinc ( 12). 1,4-…
Number of citations: 12 pubs.acs.org
MPR Spee, J Boersma, MD Meijer… - The Journal of …, 2001 - ACS Publications
… The long-carbon-chain substrates 2-dodecyn-1-ol and 2-undecyn-1-ol are hydrogenated at … the difference in conversion rate between 2-butyn-1-ol, 2-dodecyn-1-ol and 2-undecyn-1-ol. …
Number of citations: 110 pubs.acs.org
MSFLK Jie, SH Chau - Chemistry and physics of lipids, 1997 - Elsevier
… Compound 4 was prepared starting from commercially available propargyl alcohol, which was condensed via its dilithio derivative with 1-bromononane to give 2-dodecyn-1-ol. The …
Number of citations: 2 www.sciencedirect.com
A Khrimian, JA Klun, Y Hijji… - Journal of agricultural …, 2002 - ACS Publications
Efficient syntheses of (Z,E)-5,7-dodecadienol, a pheromone component of the Siberian moth, Dendrolimus superans sibiricus, and (E,Z)-10,12-hexadecadienol, a pheromone …
Number of citations: 38 pubs.acs.org
M Mitsuyama, R Ishii, K Kondo - Journal of Polymer Science …, 2000 - Wiley Online Library
… After evaporation, the resulting liquid was distilled under reduced pressure to give 2-dodecyn-1-ol (10) as a colorless liquid (115 C/3 torr) in a 90% yield. IR (KBr, νcm −1 ); 3315, 2926, …
Number of citations: 15 onlinelibrary.wiley.com
AR Gibb, DM Suckling, AM El-Sayed, B Bunn… - 2004 - Citeseer
The common forest looper, Pseudocoremia suavis (Lepidoptera: Geometridae), is a polyphagous native moth whose larvae eat the leaves of a wide variety of native and exotic trees …
Number of citations: 5 citeseerx.ist.psu.edu
C Harcken, R Brückner - New Journal of Chemistry, 2001 - pubs.rsc.org
Total syntheses of ent-5-epi-montecristin (1a) and of (−)-montecristin (1b) were accomplished. The stereocenters of compounds 1a and 1b were established by asymmetric …
Number of citations: 42 pubs.rsc.org

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